molecular formula C13H16N2O4 B11019898 N-cyclopentyl-4-methoxy-3-nitrobenzamide

N-cyclopentyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11019898
M. Wt: 264.28 g/mol
InChI Key: NRWUOLGATKBVLE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C13H16N2O4 This compound is characterized by the presence of a cyclopentyl group attached to a benzamide core, which also contains methoxy and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyclopentylamine. The reaction is facilitated by the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Reduction: N-cyclopentyl-4-methoxy-3-aminobenzamide.

    Substitution: N-cyclopentyl-4-substituted-3-nitrobenzamide.

    Oxidation: N-cyclopentyl-4-formyl-3-nitrobenzamide or N-cyclopentyl-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-cyclopentyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and cyclopentyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.

    N,N-dibenzyl-4-methoxy-3-nitrobenzamide: Contains two benzyl groups instead of a cyclopentyl group.

Uniqueness

N-cyclopentyl-4-methoxy-3-nitrobenzamide is unique due to the combination of its cyclopentyl, methoxy, and nitro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-12-7-6-9(8-11(12)15(17)18)13(16)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWUOLGATKBVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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